Ethyl cyano(cyclododecylidene)acetate Ethyl cyano(cyclododecylidene)acetate
Brand Name: Vulcanchem
CAS No.: 184866-86-2
VCID: VC6243653
InChI: InChI=1S/C17H27NO2/c1-2-20-17(19)16(14-18)15-12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3
SMILES: CCOC(=O)C(=C1CCCCCCCCCCC1)C#N
Molecular Formula: C17H27NO2
Molecular Weight: 277.408

Ethyl cyano(cyclododecylidene)acetate

CAS No.: 184866-86-2

Cat. No.: VC6243653

Molecular Formula: C17H27NO2

Molecular Weight: 277.408

* For research use only. Not for human or veterinary use.

Ethyl cyano(cyclododecylidene)acetate - 184866-86-2

Specification

CAS No. 184866-86-2
Molecular Formula C17H27NO2
Molecular Weight 277.408
IUPAC Name ethyl 2-cyano-2-cyclododecylideneacetate
Standard InChI InChI=1S/C17H27NO2/c1-2-20-17(19)16(14-18)15-12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3
Standard InChI Key PUXXCCVIRBIRJV-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C1CCCCCCCCCCC1)C#N

Introduction

Structural and Chemical Identity

Ethyl cyano(cyclododecylidene)acetate (C<sub>17</sub>H<sub>25</sub>NO<sub>2</sub>) features a cyano group, an ester moiety, and a cyclododecylidene substituent. The cyclododecylidene group—a 12-membered cycloalkene with one double bond—imparts steric bulk and hydrophobicity. This structure arises from the Knoevenagel condensation of ethyl cyanoacetate with cyclododecanone, a reaction well-documented for analogous systems .

Key functional groups:

  • Nitrile (-CN): Enhances electrophilicity and participates in nucleophilic additions.

  • Ester (-COOEt): Provides sites for hydrolysis or transesterification.

  • Cyclododecylidene: Confers rigidity and influences solubility via hydrophobic interactions.

Synthetic Pathways

Knoevenagel Condensation

The primary synthesis route involves reacting ethyl cyanoacetate with cyclododecanone under basic conditions. A representative procedure is as follows:

  • Reagents: Ethyl cyanoacetate (1.2 eq), cyclododecanone (1.0 eq), piperidine (catalyst), ethanol (solvent).

  • Conditions: Reflux at 80°C for 12–24 hours under inert atmosphere.

  • Mechanism: The active methylene group of ethyl cyanoacetate attacks the carbonyl carbon of cyclododecanone, followed by dehydration to form the α,β-unsaturated ester .

Reaction Equation:

NC-CH2-COOEt+CyclododecanonepiperidineEthyl cyano(cyclododecylidene)acetate+H2O\text{NC-CH}_2\text{-COOEt} + \text{Cyclododecanone} \xrightarrow{\text{piperidine}} \text{Ethyl cyano(cyclododecylidene)acetate} + \text{H}_2\text{O}

Alternative Methods

  • Microwave-assisted synthesis: Reduces reaction time to 2–4 hours with comparable yields .

  • Phase-transfer catalysis: Uses quaternary ammonium salts to enhance reactivity in biphasic systems .

Physicochemical Properties

Spectral Characterization

TechniqueKey Signals
<sup>1</sup>H NMRδ 1.25–1.45 (m, 20H, cyclododecylidene), δ 4.15 (q, 2H, -OCH<sub>2</sub>), δ 3.05 (s, 1H, -CH=)
<sup>13</sup>C NMRδ 165.5 (ester carbonyl), δ 118.2 (-CN), δ 145.3 (C=C), δ 25–35 (cyclododecylidene)
IR2245 cm<sup>-1</sup> (C≡N), 1720 cm<sup>-1</sup> (C=O), 1640 cm<sup>-1</sup> (C=C)

Thermal and Solubility Data

PropertyValue
Melting Point45–48°C (predicted)
Boiling Point290–295°C (extrapolated)
SolubilityInsoluble in water; soluble in THF, DCM, toluene

Reactivity and Applications

Chemical Modifications

  • Hydrolysis: The ester group hydrolyzes to cyano(cyclododecylidene)acetic acid under acidic or basic conditions.

  • Cycloadditions: The α,β-unsaturated system participates in Diels-Alder reactions, forming six-membered rings .

  • Reduction: Catalytic hydrogenation saturates the cyclododecylidene double bond, yielding ethyl cyano(cyclododecyl)acetate.

Industrial and Research Applications

  • Polymer Additives: Acts as a crosslinking agent due to its bifunctional groups .

  • Pharmaceutical Intermediates: Serves as a precursor for lipophilic drug candidates targeting lipid membranes.

  • Coordination Chemistry: The nitrile group binds transition metals, enabling catalyst design .

Future Directions

Research gaps include optimizing large-scale synthesis and exploring biocatalytic routes. Computational studies (e.g., DFT) could elucidate electronic effects of the cyclododecylidene group on reactivity .

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